molecular formula C14H13N3O2S B286641 1-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone

1-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone

Cat. No. B286641
M. Wt: 287.34 g/mol
InChI Key: XVUHHXQGJNLEPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone, also known as MBPE, is a novel compound that has been synthesized for its potential applications in scientific research. MBPE belongs to the pyrazole family of compounds, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 1-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone is not fully understood. However, it is believed to act through the inhibition of various signaling pathways involved in cancer cell growth and inflammation. 1-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of various genes involved in inflammation and cancer. It has also been found to inhibit the activation of STAT3, a transcription factor that is involved in the regulation of various genes involved in cancer cell growth.
Biochemical and Physiological Effects:
1-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 1-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone has been found to exhibit anti-microbial properties by inhibiting the growth of various microorganisms, including bacteria and fungi.

Advantages and Limitations for Lab Experiments

1-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone has several advantages for use in lab experiments. It is a novel compound that has not been extensively studied, which makes it an attractive target for research. 1-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, there are also some limitations to the use of 1-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone in lab experiments. It has not been extensively studied, which means that its safety profile is not well understood. In addition, 1-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone has not been tested in vivo, which means that its efficacy in animal models is not known.

Future Directions

There are several future directions for research on 1-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone. One area of research could focus on elucidating the mechanism of action of 1-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone. Another area of research could focus on testing the efficacy of 1-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone in animal models of cancer and inflammation. In addition, research could focus on developing derivatives of 1-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone that exhibit improved properties, such as increased potency and selectivity. Overall, 1-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone is a promising compound that has the potential to be developed into a valuable tool for scientific research.

Synthesis Methods

The synthesis of 1-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with 1-(5-methyl-1H-pyrazol-4-yl)ethanone in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields 1-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone as a white crystalline solid. The purity of 1-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone can be confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

1-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone has been synthesized for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. 1-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methyl-1H-pyrazol-4-yl]ethanone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

properties

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34 g/mol

IUPAC Name

1-[1-(6-methoxy-1,3-benzothiazol-2-yl)-5-methylpyrazol-4-yl]ethanone

InChI

InChI=1S/C14H13N3O2S/c1-8-11(9(2)18)7-15-17(8)14-16-12-5-4-10(19-3)6-13(12)20-14/h4-7H,1-3H3

InChI Key

XVUHHXQGJNLEPB-UHFFFAOYSA-N

SMILES

CC1=C(C=NN1C2=NC3=C(S2)C=C(C=C3)OC)C(=O)C

Canonical SMILES

CC1=C(C=NN1C2=NC3=C(S2)C=C(C=C3)OC)C(=O)C

Origin of Product

United States

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